N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864940-93-2
VCID: VC7239837
InChI: InChI=1S/C19H12N2O4S/c20-16(22)12-7-8-26-18(12)21-17(23)14-9-13-11-4-2-1-3-10(11)5-6-15(13)25-19(14)24/h1-9H,(H2,20,22)(H,21,23)
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(C=CS4)C(=O)N
Molecular Formula: C19H12N2O4S
Molecular Weight: 364.38

N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

CAS No.: 864940-93-2

Cat. No.: VC7239837

Molecular Formula: C19H12N2O4S

Molecular Weight: 364.38

* For research use only. Not for human or veterinary use.

N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide - 864940-93-2

Specification

CAS No. 864940-93-2
Molecular Formula C19H12N2O4S
Molecular Weight 364.38
IUPAC Name N-(3-carbamoylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Standard InChI InChI=1S/C19H12N2O4S/c20-16(22)12-7-8-26-18(12)21-17(23)14-9-13-11-4-2-1-3-10(11)5-6-15(13)25-19(14)24/h1-9H,(H2,20,22)(H,21,23)
Standard InChI Key RCKRACMVEGWJSS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(C=CS4)C(=O)N

Introduction

N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound belonging to the benzochromene class, known for its diverse biological activities. This compound integrates a thiophene moiety and a carboxamide functional group, contributing to its potential pharmacological properties. The systematic name reflects its intricate structure, highlighting the presence of both a chromene and a thiophene ring.

Synthesis Methods

The synthesis of N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step synthetic pathways. Key methods include reactions that introduce the thiophene and carboxamide functionalities onto the benzochromene scaffold. Specific conditions such as controlled temperatures, solvents, and catalysts are crucial to optimize yield and purity.

Analytical Techniques

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the reaction progress and characterizing the final product.

Potential Biological Activities

While the exact mechanism of action for N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully elucidated, studies on similar compounds suggest potential anti-inflammatory, anticancer, or antimicrobial activities. The compound may interact with biological targets such as enzymes or receptors due to its ability to form hydrogen bonds through the carboxamide group and engage in π-stacking interactions due to its aromatic rings.

Applications in Research

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential roles in advancing therapeutic strategies and material innovations. Further research into its properties and mechanisms will enhance understanding and application in scientific fields.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberPotential Activities
N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamideC19H12N2O4S364.38864940-93-2Anti-inflammatory, anticancer, antimicrobial
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedNot specifiedAnti-inflammatory (5-LOX inhibitor)
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNot specifiedNot specifiedNot specifiedAnticancer

Future Research Directions

Future studies should focus on elucidating the compound's pharmacodynamics and exploring its potential therapeutic applications through in vitro and in vivo experiments. Additionally, computational chemistry tools can be used to predict its reactivity and interaction with biological targets.

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